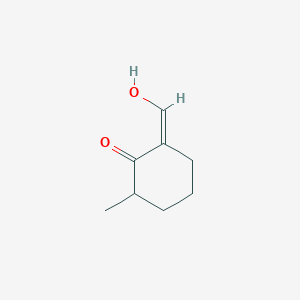
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as levoglucosenone and is a ketone derivative of levoglucosan, a naturally occurring sugar found in wood smoke. Levoglucosenone has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of levoglucosenone is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in various physiological processes.
Biochemical and Physiological Effects
Levoglucosenone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of antimicrobial agents. Levoglucosenone has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Levoglucosenone has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also stable and can be stored for long periods without degradation. However, levoglucosenone has some limitations for lab experiments. It is highly reactive and can undergo various chemical reactions, making it challenging to study its mechanism of action in vivo. Additionally, its solubility in water is limited, making it difficult to administer orally.
将来の方向性
Levoglucosenone has several potential future directions. It can be further studied for its potential applications in drug development, particularly for the treatment of bacterial and fungal infections and cancer. Additionally, its anti-inflammatory properties can be explored for the development of anti-inflammatory agents. Levoglucosenone can also be studied for its potential applications in the food and cosmetics industries, particularly as a flavoring agent and fragrance, respectively. Further research can also be conducted to understand its mechanism of action and its potential interactions with other compounds.
In conclusion, levoglucosenone is a promising compound with potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and discussed. Further research is needed to fully understand its potential applications and interactions with other compounds.
合成法
Levoglucosenone can be synthesized using different methods, including pyrolysis of cellulose, oxidation of levoglucosan, and acid-catalyzed dehydration of glucose. However, the most common method for synthesizing levoglucosenone is the pyrolysis of cellulose. In this method, cellulose is heated at high temperatures in the presence of an inert gas, which leads to the formation of levoglucosan. Levoglucosan is then oxidized to form levoglucosenone.
科学的研究の応用
Levoglucosenone has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a potential candidate for drug development. Levoglucosenone has also been used as a flavoring agent in the food industry and as a fragrance in cosmetics.
特性
CAS番号 |
142179-19-9 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
(2Z)-2-(hydroxymethylidene)-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6-3-2-4-7(5-9)8(6)10/h5-6,9H,2-4H2,1H3/b7-5- |
InChIキー |
PRSLDITYOZTECZ-ALCCZGGFSA-N |
異性体SMILES |
CC1CCC/C(=C/O)/C1=O |
SMILES |
CC1CCCC(=CO)C1=O |
正規SMILES |
CC1CCCC(=CO)C1=O |
同義語 |
1-Cyclohexene-1-carboxaldehyde, 2-hydroxy-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



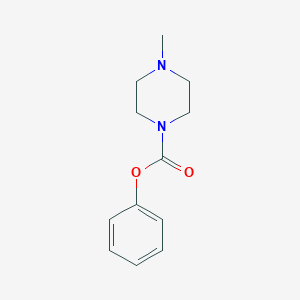

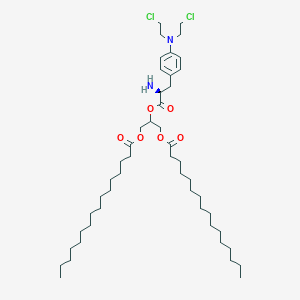
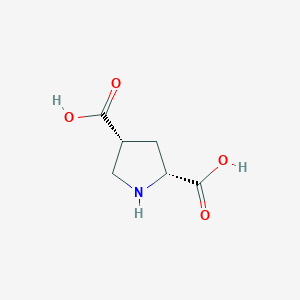
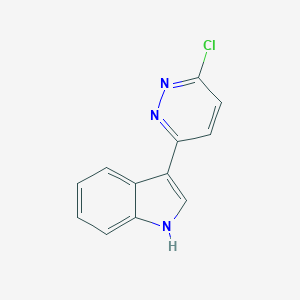


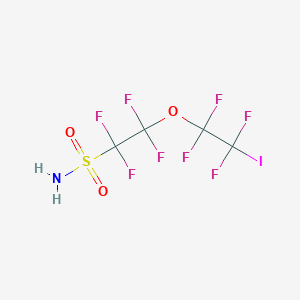

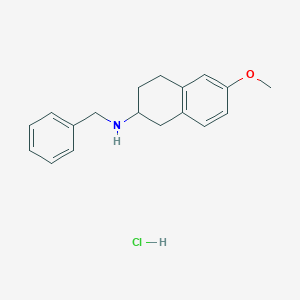


![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)
